8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol
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Overview
Description
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol is a chemical compound with the molecular formula C17H19ClN2OS It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the desired purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different phenothiazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects. The compound may also modulate enzyme activity and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar chemical structure and pharmacological properties.
Thioridazine: A phenothiazine compound used in the treatment of psychiatric disorders.
Fluphenazine: Known for its antipsychotic effects and used in the management of schizophrenia.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups.
Properties
CAS No. |
61588-32-7 |
---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,7-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)6-3-7-20-13-8-11(21)4-5-16(13)23-17-10-15(22)12(18)9-14(17)20/h4-5,8-10,21-22H,3,6-7H2,1-2H3 |
InChI Key |
BECGZYKNPMWKFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC(=C(C=C2SC3=C1C=C(C=C3)O)O)Cl |
Origin of Product |
United States |
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